5-{[(2-Iodophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
5-{[(2-Iodophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound that contains both iodine and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-Iodophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of 2-iodoaniline with a suitable pyrimidine derivative under specific conditions. One common method involves the condensation of 2-iodoaniline with a pyrimidine-2-thione derivative in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[(2-Iodophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thioxo group can be oxidized to a sulfone or reduced to a thiol, depending on the reagents used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Oxidation and Reduction: Products include sulfone or thiol derivatives, respectively.
Cyclization Reactions: Products include various fused heterocyclic compounds.
Scientific Research Applications
5-{[(2-Iodophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study enzyme interactions and protein binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-{[(2-Iodophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with biological macromolecules such as DNA and proteins. The iodine atom can form halogen bonds with nucleophilic sites on these macromolecules, while the thioxo group can participate in hydrogen bonding and other non-covalent interactions. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-methoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-[(4-ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-[(3-hydroxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
5-{[(2-Iodophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to the presence of both iodine and sulfur atoms in its structure. This combination of elements imparts distinct chemical reactivity and biological activity compared to its analogs, which may contain different substituents such as methoxy or hydroxy groups.
Properties
IUPAC Name |
6-hydroxy-5-[(2-iodophenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8IN3O2S/c12-7-3-1-2-4-8(7)13-5-6-9(16)14-11(18)15-10(6)17/h1-5H,(H3,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSKWCDYHJRTOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(NC(=S)NC2=O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8IN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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